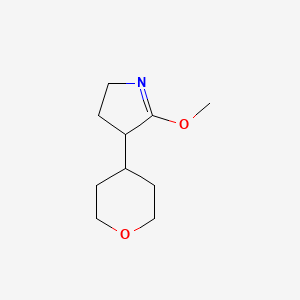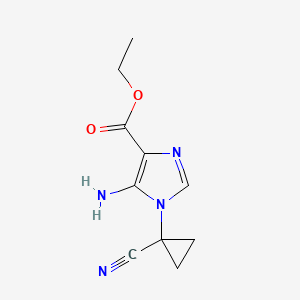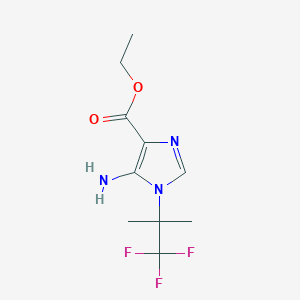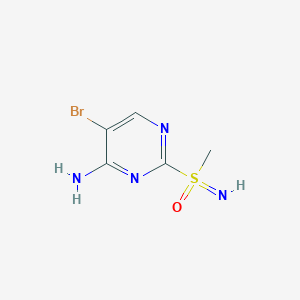![molecular formula C11H14F3N3O2 B6603042 ethyl N-({1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropyl}methyl)carbamate CAS No. 2225136-55-8](/img/structure/B6603042.png)
ethyl N-({1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropyl}methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-({1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropyl}methyl)carbamate is a complex chemical with potential applications in various scientific fields. Known for its unique molecular structure, it features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a cyclopropyl group and an ethyl carbamate. This combination of functional groups provides the compound with distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-({1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropyl}methyl)carbamate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Introduction of the Trifluoromethyl Group: This group is usually introduced via trifluoromethylation, which can be achieved using reagents such as trifluoromethyl iodide in the presence of a base.
Cyclopropyl Group Attachment: Cyclopropyl groups can be added through cyclopropanation reactions, often using diazo compounds as intermediates.
Formation of the Carbamate Group: Finally, the carbamate functionality is introduced through the reaction of the pyrazole derivative with an ethyl isocyanate under controlled conditions.
Industrial Production Methods
In an industrial setting, the synthesis might involve more efficient routes and scalable processes, including high-yield catalytic reactions and automated synthesis pathways to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-({1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropyl}methyl)carbamate can undergo various chemical reactions:
Oxidation: The compound can be oxidized to introduce more functional groups, potentially altering its properties.
Reduction: Reduction reactions may convert certain groups to more reduced states.
Substitution: Substituting different groups on the pyrazole ring or the carbamate moiety can yield derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation agents such as N-bromosuccinimide for electrophilic substitution reactions.
Major Products
The major products depend on the specific reactions and conditions but can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Ethyl N-({1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropyl}methyl)carbamate has been explored in several research contexts:
Chemistry: It serves as a building block for more complex molecules in organic synthesis.
Biology: Its structure allows for potential interactions with biological targets, making it a candidate for bioactive compound studies.
Medicine: Investigations into its pharmacological properties could reveal new therapeutic potentials.
Industry: Its unique properties could be harnessed in materials science or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action for ethyl N-({1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropyl}methyl)carbamate largely depends on its specific application:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways: The compound's effects could involve modulation of biochemical pathways, potentially influencing cellular processes such as signaling or metabolism.
Comparison with Similar Compounds
Comparing ethyl N-({1-[3-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropyl}methyl)carbamate with similar compounds:
Similar Compounds: Other trifluoromethyl-substituted pyrazoles or cyclopropylcarbamates.
Uniqueness: Its combination of the trifluoromethyl group, pyrazole ring, and cyclopropyl carbamate is unique, offering a distinct set of properties that may not be present in its counterparts.
This exploration into this compound highlights its fascinating chemistry and potential applications. Whether in the lab or industry, this compound certainly opens up numerous possibilities!
Properties
IUPAC Name |
ethyl N-[[1-[5-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropyl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O2/c1-2-19-9(18)15-6-10(3-4-10)7-5-16-17-8(7)11(12,13)14/h5H,2-4,6H2,1H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQXKGHCUULLDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1(CC1)C2=C(NN=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4-fluorophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea](/img/structure/B6602980.png)

![rac-[(1R,5R,6R)-3-azabicyclo[3.2.0]heptan-6-yl]methanol](/img/structure/B6603000.png)
![dimethyl[(5-methyl-1H-1,2,4-triazol-3-yl)imino]-lambda6-sulfanone](/img/structure/B6603003.png)

![(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/structure/B6603009.png)




![N'-hydroxy-2-[(1r,3s)-3-fluorocyclobutyl]ethanimidamide hydrochloride](/img/structure/B6603045.png)
![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-phenylbenzoic acid](/img/structure/B6603057.png)
